molecular formula C6H5F9O B106121 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- CAS No. 2043-47-2

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Cat. No. B106121
CAS RN: 2043-47-2
M. Wt: 264.09 g/mol
InChI Key: JCMNMOBHVPONLD-UHFFFAOYSA-N
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Description

1-Hexanol is a high-carbon bio-alcohol that has been identified as a potential sustainable biofuel for diesel engines due to its higher cetane number and energy density compared to other bio-alcohols like 1-butanol. The interest in 1-hexanol is growing, especially in the context of its bio-synthesis from glucose and ligno-cellulosic biomass feedstock using engineered micro-organisms such as E. coli and Clostridium species. This bio-alcohol has been studied for its combustion and emission characteristics when blended with diesel in various proportions, showing promising results for use in direct injection diesel engines .

Synthesis Analysis

The synthesis of 1-hexanol, particularly from renewable resources, is an area of active research. Engineered micro-organisms are utilized to convert glucose and ligno-cellulosic biomass into 1-hexanol, offering a pathway to produce this compound in bio-refineries. Although the specific methods of synthesis are not detailed in the provided papers, the mention of high-yield bio-synthesis indicates that significant advancements have been made in this field .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-, they do mention related compounds such as 3,5,5-trimethyl-1-hexanol and 2-ethyl-1-hexanol. These compounds are part of the fragrance structural group of branched chain saturated alcohols, characterized by a hydroxyl group and a carbon chain with methyl side chains. This suggests that the molecular structure of 1-hexanol derivatives is significant in determining their properties and potential applications .

Chemical Reactions Analysis

The papers provided do not offer specific details on the chemical reactions involving 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-. However, the study of 1-hexanol as a biofuel indicates that it undergoes combustion reactions in diesel engines. The addition of 1-hexanol to diesel has been shown to result in longer ignition delays and an enhanced premixed combustion phase, which are important factors in the performance and emissions of diesel engines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-hexanol have been investigated in the context of its use as a biofuel. When blended with diesel, 1-hexanol affects the combustion process, leading to changes in ignition delay, peak pressures, and heat release rates. These properties are crucial for optimizing engine performance and reducing emissions. The studies also indicate that 1-hexanol blends can reduce smoke density while slightly increasing NOx emissions under certain conditions .

Scientific Research Applications

Advanced Material Applications

One area of interest involves the synthesis and application of hexaazatriphenylene (HAT) derivatives, which, like the compound , are used in creating materials with specific desired properties. HAT derivatives have been explored for their potential in creating n-type semiconductors, sensors, and nanostructures due to their excellent π–π stacking ability and electron-deficient nature. These materials are critical in organic electronics and nanoscience, suggesting that similar fluorinated compounds could have applications in these fields due to their unique electronic properties (Segura et al., 2015).

Environmental and Analytical Chemistry

In another study, the use of dogs as chemical detectors for explosives highlighted the detection of volatile organic compounds such as 2-ethyl-1-hexanol. Although not directly related to the fluorinated hexanol, this indicates a broader interest in hexanol derivatives for sensing applications. These compounds could potentially be used in environmental monitoring or as analytical standards in the detection of hazardous materials (Furton & Myers, 2001).

Nanoparticle Research for Environmental Remediation

Research on the reduction of hexavalent chromium [Cr(VI)] to Cr(III) using various nanoparticles underlines the growing interest in using advanced materials for environmental remediation. Although the study does not specifically mention fluorinated hexanol, the focus on nanoparticles for converting toxic materials into less harmful forms suggests potential areas where similar compounds could be useful, especially in designing or modifying nanoparticles for specific environmental applications (Farooqi et al., 2020).

Safety And Hazards

When handling “1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-”, appropriate protective measures should be taken, such as wearing protective eyewear, gloves, and a half-mask respirator . It is classified as an irritant . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMNMOBHVPONLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2OH, C6H5F9O
Record name 4:2 FTOH
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062122
Record name 4:2 Fluorotelomer alcohol
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Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

CAS RN

2043-47-2
Record name 2-(Perfluorobutyl)ethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H,1H,2H,2H-Perfluorohexanol
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Record name 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-
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Record name 4:2 Fluorotelomer alcohol
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Record name 3,3,4,4,5,5,6,6,6-nonafluorohexanol
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Record name 1H,1H,2H,2H-PERFLUOROHEXANOL
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